molecular formula C15H21NO5S2 B2812595 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2320889-91-4

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2812595
CAS No.: 2320889-91-4
M. Wt: 359.46
InChI Key: KJSNXKMPRIQMEI-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C15H21NO5S2 and its molecular weight is 359.46. The purity is usually 95%.
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Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. This compound incorporates a tetrahydrothiophene moiety, a benzofuran structure, and a sulfonamide group, which suggests various pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with thiophene and sulfonamide groups often exhibit significant antimicrobial activities. The presence of the sulfonamide group is particularly noteworthy as it is known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism suggests that this compound may possess antibacterial properties.

Anti-inflammatory Effects

The hydroxyethoxy functional group may enhance the compound's solubility and bioavailability, potentially contributing to its anti-inflammatory effects. Similar compounds have demonstrated the ability to reduce pro-inflammatory cytokine production in various cell models, indicating a possible mechanism for therapeutic application in inflammatory diseases.

Study 1: COX Inhibition

A study focusing on related tetrahydrofurans found that specific substitutions at the C-5 position significantly affected COX-2 inhibitory activity. The findings suggest that structural modifications can enhance selectivity towards COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assessments using the MTT assay have shown that related compounds can affect cell viability in a dose-dependent manner. For instance, treatments with similar sulfonamide derivatives resulted in reduced viability of RAW264.7 macrophages when stimulated with LPS, indicating potential applications in modulating immune responses .

Data Table: Summary of Biological Activities

Activity TypeCompound FeatureObserved EffectReference
AntimicrobialSulfonamide groupInhibition of bacterial growth
Anti-inflammatoryHydroxyethoxy groupReduced cytokine production
COX InhibitionTetrahydrofuran structureSelective inhibition of COX-2
CytotoxicityRelated sulfonamide derivativesDecreased cell viability in macrophages

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S2/c17-5-7-21-15(4-8-22-11-15)10-16-23(18,19)13-1-2-14-12(9-13)3-6-20-14/h1-2,9,16-17H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSNXKMPRIQMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3(CCSC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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